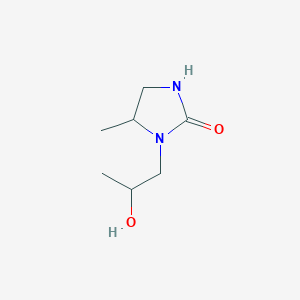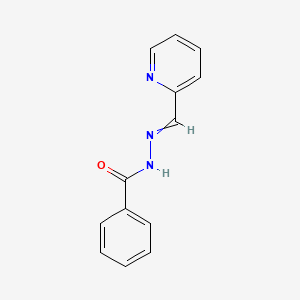
N-(pyridin-2-ylmethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethylideneamino)benzamide is an organic compound with the molecular formula C13H11N3O It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a pyridine ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethylideneamino)benzamide can be synthesized through the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . The catalyst can be reused multiple times without significant loss of activity, maintaining a yield of 77% after six cycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of efficient and reusable catalysts to optimize yield and reduce waste. The use of metal-organic frameworks and other advanced catalytic systems is likely to be a key aspect of industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-2-ylmethylideneamino)benzamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction with carboxylic acids.
Substitution: Reactions involving the replacement of functional groups on the benzamide or pyridine rings.
Oxidation and Reduction: Reactions that alter the oxidation state of the compound, potentially modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
2-aminopyridine: A starting material for the synthesis.
Trans-β-nitrostyrene: Another key reactant.
Metal-organic framework catalysts: Such as Fe2Ni-BDC, which facilitate the reaction under mild conditions.
Major Products Formed
The primary product formed from the reaction of 2-aminopyridine and trans-β-nitrostyrene is this compound. Other potential products may include various substituted benzamides and pyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethylideneamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins and other metal-dependent biological processes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways and developing new therapeutic strategies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)benzamide: A closely related compound with similar chemical properties and applications.
N-(pyridin-2-yl)imidates: Compounds that share the pyridine and benzamide moieties but differ in their functional groups and reactivity.
Uniqueness
N-(pyridin-2-ylmethylideneamino)benzamide is unique due to its specific structure, which combines the properties of both pyridine and benzamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5475-70-7 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c17-13(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-14-12/h1-10H,(H,16,17) |
InChI-Schlüssel |
FEHWEDNVSQUYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


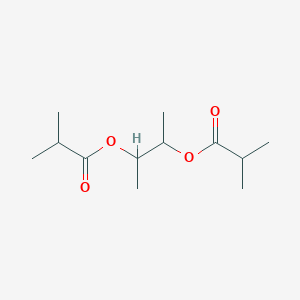
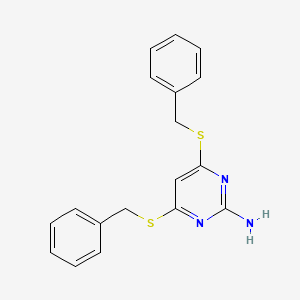

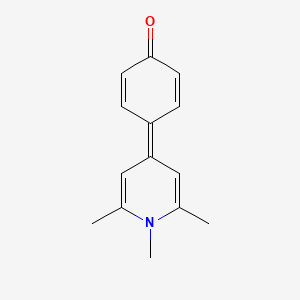

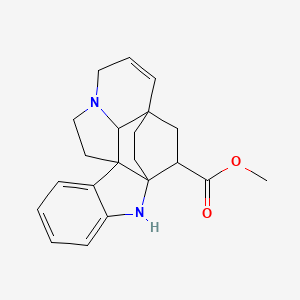
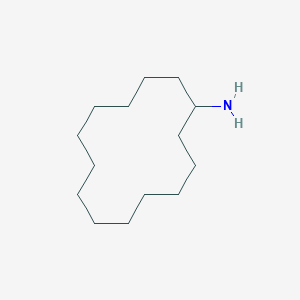
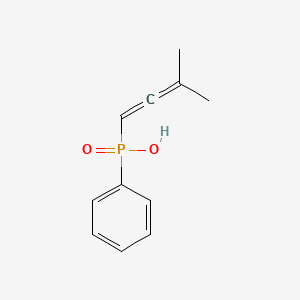
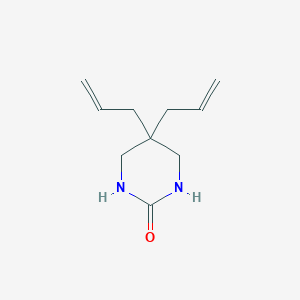
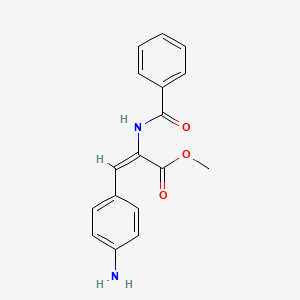
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
